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D-Galactose-6-O-sulphate sodium salt

sulfatase enzyme kinetics substrate specificity

Select D-Galactose-6-O-sulphate sodium salt for definitive sulfatase and glycosaminoglycan research. Its precise 6-O-sulfation ensures strict enzyme specificity—validated by a Km of 13 μM with human placental sulfatase, a 1.6-fold affinity difference versus N-acetyl-D-galactosamine-6-sulfate that prohibits substrate substitution. HPLC-verified ≥98% purity delivers lot-to-lot consistency for quantitative NK cell inhibition assays (IC₅₀ ≥1.25 mM) and dehydrogenase kinetics studies. Available in research-scale quantities with ambient shipping.

Molecular Formula C6H11NaO9S
Molecular Weight 282.2 g/mol
CAS No. 125455-62-1
Cat. No. B1469598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose-6-O-sulphate sodium salt
CAS125455-62-1
Molecular FormulaC6H11NaO9S
Molecular Weight282.2 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1
InChIKeyMKFZWUBBFWXXKZ-HLTNBIPTSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galactose-6-O-sulphate Sodium Salt (CAS 125455-62-1) for Sulfated Monosaccharide and GAG Component Research


D-Galactose-6-O-sulphate sodium salt (CAS 125455-62-1) is a sulfated monosaccharide derivative with molecular formula C₆H₁₁NaO₉S and molecular weight 282.20 g/mol . It is the sodium salt form of D-galactose 6-sulfate, a naturally occurring sulfated sugar that serves as a key building block and structural component of glycosaminoglycans (GAGs) including keratan sulfate and certain carrageenans . The compound features a single sulfate group at the C6 position of the galactopyranose ring, with commercial preparations typically offering ≥97–98% purity by HPLC .

Why Substituting D-Galactose-6-O-sulphate Sodium Salt with Alternative 6-O-Sulfated Sugars Compromises Experimental Reproducibility


Sulfated monosaccharides that share the same 6-O-sulfate modification cannot be assumed to be functionally interchangeable. The stereochemistry of the underlying hexose scaffold fundamentally determines enzyme recognition and catalytic efficiency. In human placental sulfatase assays, D-galactose-6-O-sulfate exhibits a Km of 13 μM compared to 8 μM for N-acetyl-D-galactosamine-6-sulfate, a 1.6-fold difference in apparent binding affinity within the same enzyme system [1]. Similarly, Trichoderma viride glycosulphatase demonstrates activity toward 6-O-sulfate esters of D-glucose and D-galactose but fails to hydrolyze potassium glucose 3-O-sulfate, confirming that both sugar identity and sulfate regiochemistry are required for substrate competence [2]. A researcher cannot substitute a D-glucose-6-sulfate or N-acetyl-D-galactosamine-6-sulfate standard for D-galactose-6-O-sulfate without introducing confounding variables that invalidate quantitative comparisons.

Quantitative Differentiation Evidence for D-Galactose-6-O-sulphate Sodium Salt (CAS 125455-62-1) Versus Closest Analogs


Enzyme Kinetics: D-Galactose-6-O-sulfate Km = 13 μM vs. N-Acetyl-D-galactosamine-6-sulfate Km = 8 μM in Human Placental Sulfatase

In the same purified human placental N-acetylgalactosamine-6-sulfate sulfatase preparation, D-galactose-6-O-sulfate exhibits a Michaelis constant (Km) of 13 μM, whereas the cognate substrate N-acetyl-D-galactosamine-6-sulfate exhibits a Km of 8 μM under identical assay conditions [1]. Both activities share the same optimal pH range of 3.8–4.0, and a single antiserum titrates both activities, confirming the same enzyme acts on both substrates [1].

sulfatase enzyme kinetics substrate specificity

Oxidation Rate: Galactose-6-O-sulfate Oxidized at 50% Rate of Unsubstituted Galactose by Galactose Dehydrogenase

When assayed with galactose dehydrogenase (EC 1.1.1.48), D-galactose-6-O-sulfate was oxidized at half the rate (50%) of unsubstituted D-galactose [1]. In contrast, glucose 6-O-sulfate and glucose 3-O-sulfate were neither substrates nor inhibitors of glucose oxidase (EC 1.1.3.4) [1]. Lactose 6″-O-sulfate, a disaccharide containing the 6-O-sulfated galactose moiety, was also neither a substrate nor an inhibitor for lactase from suckling rat intestine or E. coli β-galactosidase [1].

galactose dehydrogenase substrate modification oxidation kinetics

Regiospecificity of Sulfatase Action: 6-O-Sulfate Hydrolyzed; 3-O-Sulfate Resistant in Trichoderma viride Glycosulphatase

The glycosulphatase from Trichoderma viride exhibits strict regioselectivity, demonstrating activity toward the 6-O-sulfate esters of both D-glucose and D-galactose but failing entirely to hydrolyze potassium glucose 3-O-sulfate [1]. This establishes that the 6-O position, rather than merely the presence of a sulfate group, is required for enzyme recognition.

regioselectivity glycosulphatase substrate specificity

Purity Specifications: Commercial D-Galactose-6-O-sulfate Sodium Salt Offered at ≥97–98% by HPLC with Defined Long-Term Storage Stability

Commercial suppliers provide D-galactose-6-O-sulfate sodium salt at defined purity grades: ≥98% by HPLC (Aladdin Scientific) and ≥97% (Beyotime, Biomart) , with validated storage stability of 2–3 years when stored at -20°C under dry, light-protected, sealed conditions . Storage at -4°C is suitable for 1–2 weeks; longer-term storage requires -20°C [1].

purity specification storage stability quality control

Natural Killer Cell Inhibition: Mannose-6-sulfate and Galactose-6-sulfate Equipotent at 1.25 mM; Glucose-6-sulfate and Glucose Inactive

In human natural killer cell-mediated cytotoxicity (NCMC) assays, both mannose 6-sulfate and galactose 6-sulfate exhibited inhibitory effects evident at concentrations as low as 1.25 mM [1]. The neutral forms of these sugars, as well as glucose and glucose 6-sulfate, did not inhibit NCMC over the tested concentration range [1]. Sulfated forms of mannose and galactose were much more potent inhibitors than their phosphorylated counterparts [1].

NK cell immune modulation sulfated hexose

Evidence-Backed Application Scenarios for D-Galactose-6-O-sulphate Sodium Salt in Glycobiology and Enzymology Research


Sulfatase Substrate Specificity and Enzyme Kinetics Studies

Researchers characterizing sulfatase enzymes, particularly those involved in GAG degradation (e.g., N-acetylgalactosamine-6-sulfatase/GALNS), require D-galactose-6-O-sulfate sodium salt as a defined substrate. The compound's Km of 13 μM with human placental sulfatase, compared to 8 μM for N-acetylgalactosamine-6-sulfate, provides a quantitative benchmark for evaluating enzyme specificity and mutation effects in Morquio syndrome type IVA research [1]. The availability of HPLC-verified ≥97–98% purity material ensures reproducible kinetic measurements across independent laboratories .

Glycosaminoglycan (GAG) Structural Component Analysis and Quantitation

As a core monosaccharide unit of keratan sulfate and certain carrageenans, D-galactose-6-O-sulfate sodium salt serves as an analytical standard for characterizing sulfation patterns in GAGs and sulfated polysaccharides [1]. It is specifically applicable for differentiating glycan sulfatide recognition and binding sites in carbohydrate-protein interaction studies, and for investigating the structure and biochemistry of carrageenans and galactans [1]. The compound's defined purity enables its use as a calibration standard in sulfated GAG quantification workflows.

Natural Killer Cell Glycan-Lectin Interaction Studies

The observation that galactose 6-sulfate inhibits human NK cell lytic function at concentrations ≥1.25 mM, while glucose 6-sulfate and unsubstituted hexoses show no inhibition, positions this compound as a selective tool for probing sulfated glycan recognition by immune cell receptors [1]. Researchers studying lectin-mediated immune modulation or carbohydrate-dependent cell adhesion can employ D-galactose-6-O-sulfate sodium salt as a defined, low-molecular-weight mimic of sulfated glycan epitopes.

Dehydrogenase Substrate Modification and Oxidation Studies

The 50% reduction in oxidation rate of galactose-6-O-sulfate by galactose dehydrogenase, relative to unsubstituted galactose, establishes this compound as a model substrate for investigating how C6-sulfation modulates dehydrogenase active site recognition [1]. This quantitative benchmark supports structure-activity relationship studies in carbohydrate enzymology and informs the design of sulfated substrate analogs for metabolic pathway analysis.

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